

A Comparative Analysis of Synthetic Routes to the Marine Antibiotic Heronapyrrole B

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Compound of Interest		
Compound Name:	Heronapyrrole B	
Cat. No.:	B10821407	Get Quote

Heronapyrrole B, a member of the rare farnesylated 2-nitropyrrole family of natural products, has garnered significant attention from the synthetic community due to its unique structure and promising antibacterial activity. Isolated from a marine-derived Streptomyces sp., this class of compounds presents distinct synthetic challenges, primarily in the stereoselective construction of the oxidized farnesyl chain and the regioselective introduction of the nitro group onto the pyrrole core. This guide provides a comparative analysis of the notable total syntheses of **Heronapyrrole B**, offering insights into the strategic diversity employed to overcome these hurdles.

Synthetic Strategies at a Glance

To date, two primary total syntheses of **Heronapyrrole B** have been reported, one by the Morimoto group and a second-generation approach by the Brimble group. Additionally, the biomimetic synthesis of the closely related Heronapyrrole C by the Stark group offers valuable strategic insights applicable to the synthesis of the shared 4-farnesyl-2-nitropyrrole core.

A key strategic difference lies in the installation of the C4-side chain and the nitropyrrole moiety. The Morimoto synthesis constructs the farnesyl chain first and then introduces the nitropyrrole, whereas the Brimble synthesis prepares a functionalized nitropyrrole fragment that is then coupled to the side chain. Stark's biomimetic approach focuses on a late-stage polyepoxide cyclization to form the tetrahydrofuran rings found in Heronapyrrole C, a strategy that could be adapted for the synthesis of other members of the family.



Quantitative Comparison of Synthetic Routes

The efficiency of each synthetic route can be evaluated based on key metrics such as the total number of steps and the overall yield. The following table summarizes these quantitative data for the total syntheses of **Heronapyrrole B**.

Synthetic Route	Principal Investigator	Longest Linear Sequence	Overall Yield	Key Features
Route 1	Morimoto	15 steps	~5%	Stereoselective dihydroxylation and epoxidation; late-stage nitration.
Route 2	Brimble	12 steps	~8%	Stille cross- coupling for C-C bond formation; early-stage nitropyrrole synthesis.

Detailed Synthetic Overviews and Key Experimental Protocols

Morimoto's Convergent Synthesis

The Morimoto group's synthesis is characterized by a convergent approach, where the farnesyl-derived side chain and the pyrrole core are synthesized separately and then coupled. A key challenge in this route is the regioselective nitration of the substituted pyrrole at a late stage.

Key Experimental Protocol: Sharpless Asymmetric Dihydroxylation

To establish the stereochemistry at C10 and C11 of the farnesyl chain, a Sharpless asymmetric dihydroxylation is employed.



• Reaction: To a solution of the farnesyl-derived alkene (1.0 equiv) in a 1:1 mixture of t-BuOH and H₂O at 0 °C is added AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (1.1 equiv). The reaction mixture is stirred vigorously at 0 °C for 12-18 hours until TLC analysis indicates complete consumption of the starting material. The reaction is quenched by the addition of solid sodium sulfite, and the mixture is stirred for another hour. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude diol is then purified by flash column chromatography.



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Morimoto's synthetic strategy for **Heronapyrrole B**.

Brimble's Second-Generation Synthesis

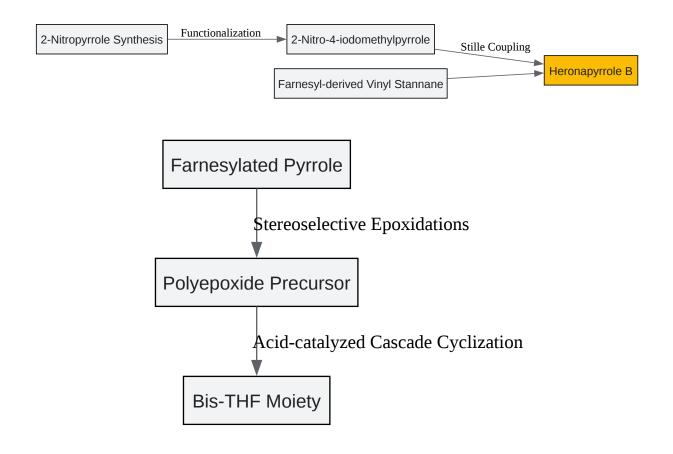
The Brimble group developed a more convergent and efficient second-generation synthesis that addresses the regioselectivity issues of nitration. Their strategy involves the synthesis of a pre-functionalized 2-nitro-4-iodomethylpyrrole, which is then coupled with a vinyl stannane derived from the farnesyl chain using a Stille cross-coupling reaction.

Key Experimental Protocol: Stille Cross-Coupling

The crucial C-C bond formation between the nitropyrrole head and the farnesyl tail is achieved via a Stille cross-coupling.

• Reaction: To a solution of the 2-nitro-4-iodomethylpyrrole (1.2 equiv) and the vinyl stannane (1.0 equiv) in anhydrous DMF is added Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv). The mixture is degassed with argon for 15 minutes and then heated to 60 °C for 6 hours. After cooling to room temperature, the reaction is diluted with diethyl ether and washed with saturated aqueous KF solution, water, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography to afford the coupled product.





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